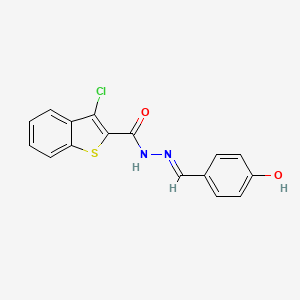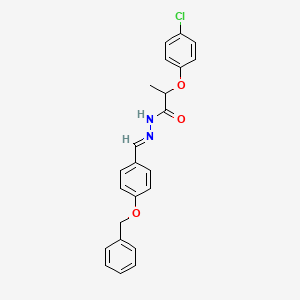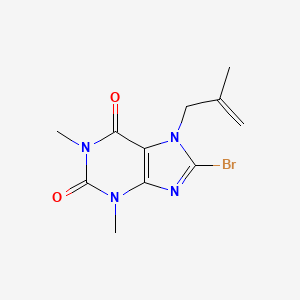
3-chloro-N'-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N’-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group, a hydroxybenzylidene moiety, and a carbohydrazide functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 3-chloro-N’-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-chlorobenzaldehyde and thiourea.
Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the chlorinated benzothiophene with hydrazine hydrate.
Condensation with 4-Hydroxybenzaldehyde: The final step involves the condensation of the carbohydrazide derivative with 4-hydroxybenzaldehyde to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-chloro-N’-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imine (C=N) bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N’-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
3-chloro-N’-(4-hydroxybenzylidene)-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-(4-hydroxybenzylidene)benzohydrazide: This compound lacks the benzothiophene core but shares similar functional groups, making it useful for comparative studies in biological activity.
4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide: This compound has a different substitution pattern on the benzene ring, which may affect its reactivity and biological properties.
2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide: Another structural isomer with potential differences in chemical and biological behavior.
Propriétés
Formule moléculaire |
C16H11ClN2O2S |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
3-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-14-12-3-1-2-4-13(12)22-15(14)16(21)19-18-9-10-5-7-11(20)8-6-10/h1-9,20H,(H,19,21)/b18-9+ |
Clé InChI |
KPDBQAMVHTYGKY-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)
![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)
![[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate](/img/structure/B11979439.png)
![N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)
![methyl (2E)-2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979447.png)


